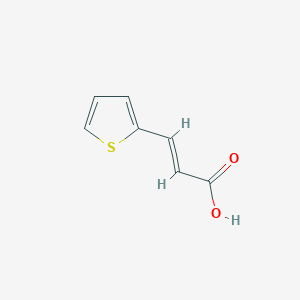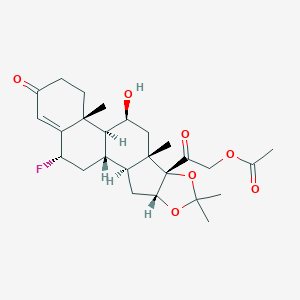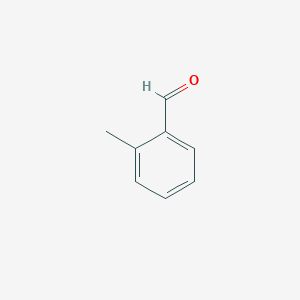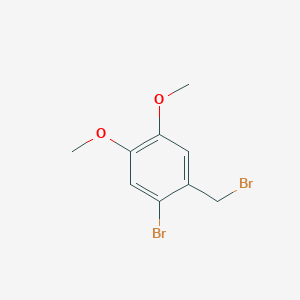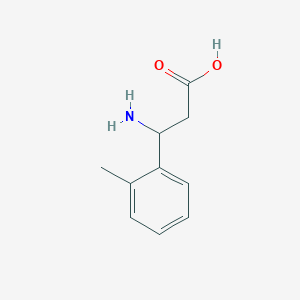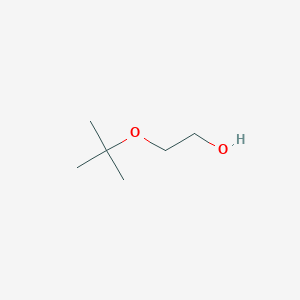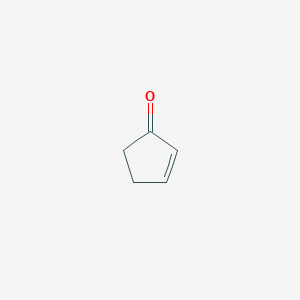
2-Cyclopenten-1-one
Overview
Description
2-Cyclopenten-1-one is an organic compound with the chemical formula (CH2)2(CH)2CO . It contains two functional groups, a ketone and an alkene . It is a colorless liquid and is a versatile electrophile employed in various addition reactions .
Synthesis Analysis
2-Cyclopentenones can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .Molecular Structure Analysis
The molecular weight of 2-Cyclopenten-1-one is 82.10 . The IUPAC Standard InChI is InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 .Chemical Reactions Analysis
As an enone, 2-cyclopentenone undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . Cyclopentenone also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical And Chemical Properties Analysis
2-Cyclopenten-1-one is a liquid at room temperature . It has a refractive index of n20/D 1.481 (lit.) . Its boiling point is 64-65 °C/19 mmHg (lit.) , and it has a density of 0.98 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Education and Research
Lastly, 2-Cyclopenten-1-one is often used in academic settings for teaching and research purposes. It provides a practical example of conjugated systems and electrophilic reactions, helping students and researchers gain hands-on experience with fundamental organic reactions.
Each of these applications demonstrates the compound’s versatility and importance in scientific research, contributing to advancements in various fields of chemistry .
Safety And Hazards
Future Directions
The synthesis of 2-cyclopentenones can be accomplished in a variety of ways, including the Nazarov cyclization reaction from divinyl ketones, Saegusa–Ito oxidation from cyclopentanones, ring-closing metathesis from the corresponding dienes, oxidation of the corresponding cyclic allylic alcohols, and the Pauson–Khand reaction from alkenes, alkynes, and carbon monoxide . These methods provide a wide range of possibilities for future research and applications.
properties
IUPAC Name |
cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFMUIJRXWWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Record name | cyclopentenone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870802 | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Cyclopenten-1-one | |
CAS RN |
930-30-3, 28982-58-3 | |
| Record name | 2-Cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Cyclopenten-1-one?
A1: 2-Cyclopenten-1-one has the molecular formula C5H6O and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic techniques have been used to characterize 2-Cyclopenten-1-one?
A2: 2-Cyclopenten-1-one has been characterized using a variety of spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , , ]
Q3: What information can be obtained from the infrared and Raman spectra of 2-Cyclopenten-1-one?
A3: The infrared and Raman spectra of 2-Cyclopenten-1-one provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine the conformational preferences of the molecule. []
Q4: What is the role of 2-Cyclopenten-1-one in the Baylis-Hillman reaction?
A4: 2-Cyclopenten-1-one acts as an activated alkene in the Baylis-Hillman reaction. It reacts with aldehydes in the presence of a nucleophilic catalyst to form α-hydroxymethylated products. The reaction rate and stereoselectivity are influenced by factors like Lewis base, solvent, and substituents on both reactants. [, ]
Q5: Can you describe a synthetic application of 2-Cyclopenten-1-one as a starting material?
A5: 2-Cyclopenten-1-one can be used as a starting material for the synthesis of various compounds, including prostaglandin intermediates. One example is the synthesis of 2-(6-carbomethoxyhexyl)-4(R)-hydroxy-2-cyclopenten-1-one, which involves a multi-step process using methyl oleate and 2,3-O-isopropylidene-D-glyceraldehyde. [, ]
Q6: How do substituents on 2-Cyclopenten-1-one influence its reactivity in Michael-type additions?
A6: The presence of methyl groups on the double bond of 2-Cyclopenten-1-one hinders the rate of Michael-type additions, such as with benzenethiol. Additionally, the stereoselectivity of the reaction is also affected, with 2-methyl-2-cyclopenten-1-one showing a preference for anti addition, yielding the cis adduct initially, which then slowly equilibrates to favor the more stable trans adduct over time. []
Q7: What is the reported anti-inflammatory activity of 2-Cyclopenten-1-one and its mechanism?
A7: 2-Cyclopenten-1-one exhibits anti-inflammatory properties in vivo, specifically in a rat paw carrageenin edema model. Its mechanism is linked to the activation of heat shock factor 1 (HSF1), which leads to the expression of heat shock protein 72 (hsp72), a protein known for its cytoprotective role against inflammation. [, ]
Q8: What are the potential applications of 2-Cyclopenten-1-one derivatives in treating inflammatory diseases?
A8: The demonstrated ability of 2-Cyclopenten-1-one and its derivatives to activate HSF1 and induce hsp72 expression in vivo suggests their potential as a novel therapeutic approach for inflammatory diseases. [, ]
Q9: How is 2-Cyclopenten-1-one and its derivatives analyzed in complex mixtures?
A9: Analytical techniques like GC-MS and HPLC are employed for the analysis of 2-Cyclopenten-1-one and its derivatives in complex mixtures like beechwood creosote and cigarette smoke. These methods allow for the separation and identification of individual components. [, ]
Q10: How can the progress of reactions involving 2-Cyclopenten-1-one be monitored?
A10: Micellar electrokinetic chromatography (MEKC) coupled with UV detection provides a fast and efficient method for monitoring the reactants, catalysts, and product formation in reactions like the Baylis-Hillman reaction involving 2-Cyclopenten-1-one. This approach enables the determination of reaction kinetics and catalyst comparisons. []
Q11: Are there alternative compounds with similar cooling properties to 2-Cyclopenten-1-one derivatives?
A11: While (-)-menthol remains a widely used cooling agent, 2-Cyclopenten-1-one derivatives, particularly those containing a furanone ring, present a promising alternative with potentially higher cooling potency and distinct sensory profiles. Further research is necessary to explore their suitability as replacements for traditional cooling agents. []
Q12: What computational chemistry tools are valuable in studying 2-Cyclopenten-1-one?
A12: Density Functional Theory (DFT) calculations are essential for predicting various properties of 2-Cyclopenten-1-one, such as vibrational frequencies for spectroscopic analysis, conformational energies, and building two-dimensional potential energy surfaces (PES) to understand its conformational dynamics. []
Q13: What are some significant discoveries related to 2-Cyclopenten-1-one in food chemistry?
A13: The identification of 3-methyl- and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one as potent cooling compounds in roasted dark malt marked a significant milestone. These discoveries opened up new avenues for understanding the molecular basis of cooling sensations and developing novel cooling agents for the food industry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

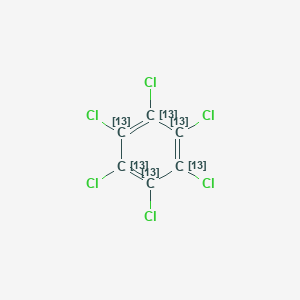
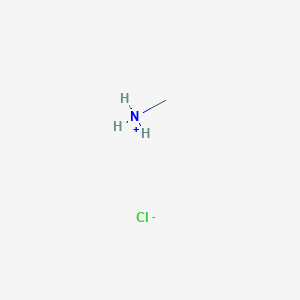
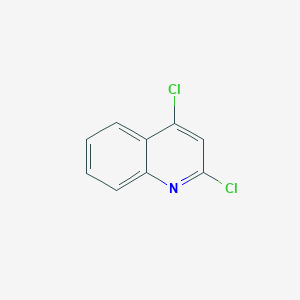
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
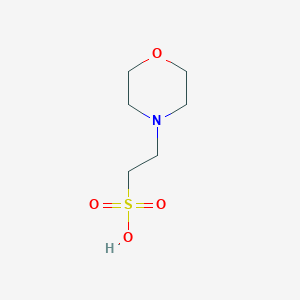
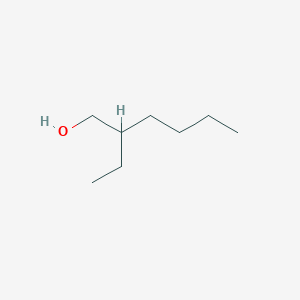
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
